

Impact of pH on Ceftriaxone sodium salt stability

and activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ceftriaxone sodium salt

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# Technical Support Center: Ceftriaxone Sodium Salt

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of **Ceftriaxone sodium salt**.

## Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of **Ceftriaxone sodium salt** in aqueous solutions?

There are conflicting reports in the literature regarding the optimal pH for **Ceftriaxone sodium salt** stability. Some studies suggest maximal stability in a slightly acidic to neutral range, while others indicate a slightly alkaline pH is optimal.

- One study reported the pH of maximum stability to be between 2.5 and 4.5.
- Another study found that in an aqueous solution, the ideal pH for ceftriaxone stability is 7.5, with only about 10% degradation occurring after 6 hours at 37°C.[1]
- Conversely, some research indicates that cephalosporins, including Ceftriaxone, are more stable under acidic conditions, in the pH range of 4.5 to 6.5.[2]



It is crucial to consider the specific buffer system, temperature, and concentration of your solution, as these factors can influence stability. For critical applications, it is recommended to perform a stability study under your specific experimental conditions.

Q2: How does pH affect the degradation of Ceftriaxone sodium salt?

Ceftriaxone sodium salt is susceptible to degradation in both acidic and alkaline conditions.

- Acidic Conditions: Degradation is observed in acidic mediums.[3] One study noted that at pH
   5.5, degradation occurred more rapidly than in the pH range of 6.5 to 8.5.[4]
- Alkaline Conditions: The β-lactam ring of Ceftriaxone is prone to hydrolysis in alkaline solutions, leading to a loss of antibacterial activity. However, one study indicated that the drug is stable against alkaline hydrolysis with no change in absorbance, suggesting close to 100% recovery.[3] This highlights the need for careful consideration of specific conditions.

Q3: Does the pH of the solution affect the antibacterial activity of Ceftriaxone?

The antibacterial activity of Ceftriaxone does not appear to be significantly affected by alterations in pH.[5] The bactericidal concentrations are generally similar to the inhibitory levels across various pH levels, media, and in the presence of serum.[5]

Q4: My Ceftriaxone solution has changed color. Is it still viable?

Solutions of **Ceftriaxone sodium salt** may range in color from light yellow to amber, depending on the storage duration, concentration, and the diluent used. This color change does not necessarily indicate a significant loss of potency. However, any solution that shows significant darkening or precipitation should be discarded.

Q5: Can I use calcium-containing diluents to reconstitute Ceftriaxone sodium salt?

No, you should not use diluents containing calcium, such as Ringer's solution or Hartmann's solution, to reconstitute Ceftriaxone vials or to further dilute a reconstituted vial for IV administration, as a precipitate can form.

## **Troubleshooting Guides**

Issue 1: Rapid degradation of Ceftriaxone solution observed during experiments.



- Possible Cause: The pH of your solution may be outside the optimal stability range.
- Troubleshooting Steps:
  - Measure the pH of your Ceftriaxone solution.
  - If the pH is highly acidic or alkaline, adjust it to a more neutral range (e.g., pH 6.0-7.5)
     using an appropriate buffer system.
  - Consider the composition of your diluent. Dextrose 5% (pH ~6) and sterile water for injection (pH ~6.5) have been shown to provide better stability compared to more alkaline solutions like those containing lidocaine (pH ~8-8.5).[6]
  - Store reconstituted solutions at lower temperatures (2-8°C) to improve stability.[7]

Issue 2: Inconsistent results in antibacterial susceptibility testing.

- Possible Cause: While the intrinsic activity of Ceftriaxone is not heavily pH-dependent, extreme pH values in your test medium could affect bacterial growth, leading to misleading results.
- Troubleshooting Steps:
  - Ensure the pH of your growth medium is within the optimal range for the bacteria being tested.
  - Prepare fresh Ceftriaxone stock solutions for each experiment to minimize the impact of potential degradation over time.
  - Verify that the final concentration of Ceftriaxone in your assay is accurate.

## **Data Summary**

Table 1: Effect of pH on the Stability of Ceftriaxone Sodium Salt



pH Range	Observation	Reference
2.5 - 4.5	Reported as pH of maximum stability.	
4.5 - 6.5	Cephalosporins are reported to be more stable in this acidic range.	[2]
5.5	More rapid degradation observed compared to pH 6.5-8.5.	[4]
6.0	Dextrose solution with this approximate pH showed good stability.	[6]
6.5	Sterile water for injection with this approximate pH showed good stability.	[6]
6.5 - 8.5	Less than 10% degradation observed over 6 hours.	[4]
7.5	Reported as the ideal pH for stability in aqueous solution.	[1]
8.0 - 8.5	Lidocaine solutions with this approximate pH showed the least stability.	[6]

## **Experimental Protocols**

Protocol 1: Stability-Indicating HPLC Method for Ceftriaxone Sodium

This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the stability of Ceftriaxone sodium.

- 1. Materials and Reagents:
- Ceftriaxone sodium reference standard



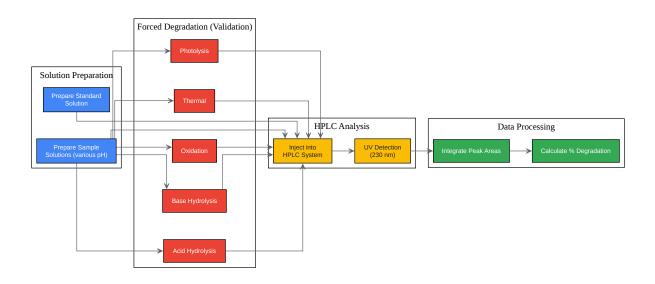
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium phosphate monobasic
- Triethylamine
- Water (HPLC grade)
- C18 column (e.g., 250 x 4.6 mm, 5μm)
- 2. Chromatographic Conditions:
- Mobile Phase: A mixture of methanol, potassium phosphate buffer (pH 7.0), and triethylamine in a ratio of 23:77:0.2 (v/v/v).[8]
- Flow Rate: 1.15 mL/min.[8]
- Detection Wavelength: 230 nm.[8]
- Injection Volume: 20 μL.
- Column Temperature: Ambient.
- 3. Preparation of Solutions:
- Standard Solution: Accurately weigh and dissolve an appropriate amount of Ceftriaxone sodium reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
- Sample Solution: Prepare the Ceftriaxone sodium solution to be tested in the desired buffer
  or diluent at the target concentration. Before injection, dilute an aliquot of the sample solution
  with the mobile phase to fall within the linear range of the assay.
- 4. Forced Degradation Studies (for method validation):
- Acid Hydrolysis: Treat the drug solution with 0.1M HCl and heat. Neutralize before injection.



- Base Hydrolysis: Treat the drug solution with 0.1M NaOH and heat. Neutralize before injection.
- Oxidative Degradation: Treat the drug solution with hydrogen peroxide.
- Thermal Degradation: Expose the solid drug or drug solution to elevated temperatures.
- Photolytic Degradation: Expose the drug solution to UV light.
- 5. Analysis:
- Inject the standard solution to establish the retention time and peak area.
- Inject the sample solutions at specified time intervals to monitor the degradation of Ceftriaxone.
- The percentage of remaining Ceftriaxone can be calculated by comparing the peak area of the sample to that of the standard.

## **Visualizations**

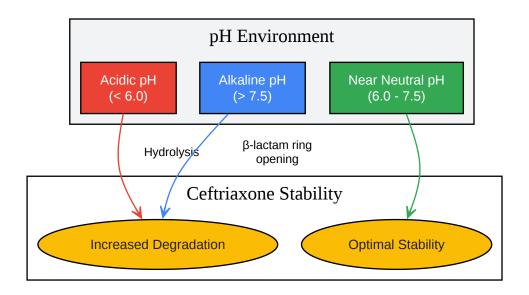




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Caption: Workflow for HPLC-based stability testing of Ceftriaxone sodium.





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Caption: Relationship between pH and Ceftriaxone sodium salt stability.

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- To cite this document: BenchChem. [Impact of pH on Ceftriaxone sodium salt stability and activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604573#impact-of-ph-on-ceftriaxone-sodium-salt-stability-and-activity]

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